molecular formula C17H17ClN4O B12221491 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12221491
M. Wt: 328.8 g/mol
InChI Key: PMLANVSHZPVQJP-UHFFFAOYSA-N
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Description

Fused Ring System

  • The triazolo[5,1-b]quinazolinone core consists of a benzene ring (positions

Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H17ClN4O/c1-9-7-13-15(14(23)8-9)16(11-3-5-12(18)6-4-11)22-17(20-13)19-10(2)21-22/h3-6,9,16H,7-8H2,1-2H3,(H,19,20,21)

InChI Key

PMLANVSHZPVQJP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N3C(=NC(=N3)C)N2)C4=CC=C(C=C4)Cl)C(=O)C1

Origin of Product

United States

Preparation Methods

Conventional Multi-Step Synthesis

Starting Materials and Intermediate Formation

The synthesis typically begins with quinazoline derivatives or anthranilic acid analogs . For example, isatoic anhydride (2-H-1,3-benzoxazine-1,3(4H)-dione) reacts with primary amines to form 2-aminobenzamide intermediates. These intermediates undergo cyclization with carbon disulfide (CS₂) in alkaline conditions to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.

Reaction Scheme:
  • Amidation :
    $$
    \text{Isatoic anhydride} + \text{Amine} \rightarrow \text{2-Aminobenzamide}
    $$
  • Cyclization :
    $$
    \text{2-Aminobenzamide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{2-Thioxoquinazolinone}
    $$

Triazole Ring Formation

The triazole moiety is introduced via hydrazine-mediated cyclization . The 2-thioxoquinazolinone derivative reacts with hydrazine hydrate in ethanol under reflux, followed by treatment with pyridine and carbon disulfide to form the triazoloquinazolinone core.

Key Conditions:
  • Temperature : 80–100°C
  • Solvent : Ethanol or toluene
  • Yield : 60–75%

Green Chemistry Approaches

One-Pot Three-Component Reaction

A solvent-efficient method employs 3-amino-5-methylthio-1H-1,2,4-triazole , aryl aldehydes , and 1,3-cyclodiones (e.g., dimedone) in aqueous ethanol (1:1 v/v) with L-proline as a biodegradable catalyst. This strategy avoids column chromatography and reduces waste (E-factor: 0.3).

Reaction Mechanism:
  • Condensation : Aldehyde and 1,3-cyclodione form a Knoevenagel adduct.
  • Michael Addition : 3-Amino-1,2,4-triazole attacks the adduct.
  • Cyclization : Intramolecular dehydration forms the triazoloquinazolinone scaffold.
Optimization Data:
Parameter Optimal Value
Catalyst Loading 10 mol% L-proline
Temperature 40–60°C
Reaction Time 10–25 min
Yield 86–99%

Catalytic Methods

Melamine@TMG Organocatalyst

A nano-ordered 1,1,3,3-tetramethylguanidine-functionalized melamine (Melamine@TMG) catalyst promotes the three-component synthesis in ethanol at 40°C. This method achieves yields up to 99% with a catalyst loading of 2.5 mol%.

Advantages:
  • Reusability : Catalyst retains activity for 5 cycles.
  • Solvent : Ethanol (green solvent).
  • Byproducts : Minimal, due to high atom economy.

Reaction Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) accelerate cyclization but increase impurities. Ethanol-water mixtures balance reactivity and purity. Elevated temperatures (>80°C) reduce reaction times but may degrade sensitive substituents.

Substituent Compatibility

  • 4-Chlorophenyl Group : Enhances electrophilicity at the quinazoline C-9 position, facilitating nucleophilic attack.
  • Methyl Groups : Introduced via alkylation of intermediates or pre-functionalized starting materials.

Analytical Validation

Characterization Techniques

Method Application Example Data
¹H/¹³C NMR Confirm substitution pattern δ 2.35 (s, 3H, CH₃)
HPLC Purity assessment >98% purity
HRMS Molecular ion verification m/z 328.8 [M+H]⁺
XRD Crystallinity analysis Crystalline peaks at 2θ = 18.3°

Industrial Scaling Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce batch variability and improve heat transfer.
  • Catalyst Immobilization : Enables reuse and lowers production costs.

Cost Analysis

Component Cost Contribution
Raw Materials 45%
Catalyst 15%
Solvent Recovery 25%
Waste Treatment 15%

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazoloquinazoline ring system.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression regulation . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby exerting its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : The 4-chlorophenyl group in the target compound provides a balance between lipophilicity and steric effects, whereas 2-chlorophenyl analogs (e.g., ) may exhibit reduced receptor affinity due to steric hindrance .
  • Dichloro Derivatives : Compounds with 2,4-dichlorophenyl groups () show elevated logP (>4), which may compromise aqueous solubility and oral bioavailability .
  • Methoxy vs.

Key Observations :

  • The use of p-TSA () for the target compound’s synthesis outperforms other catalysts (e.g., NGPU in ) in terms of reaction speed and yield.
  • Multi-step derivatives, such as ethyl acetates (), require prolonged reaction times and exhibit lower yields, highlighting the efficiency of the one-pot method for the parent compound.

Pharmacological Activity

  • RXFP4 Selectivity : The target compound’s 4-chlorophenyl group and dimethyl substitution pattern are critical for RXFP4 agonism, as shown in HTRF assays. In contrast, 2-chlorophenyl analogs () exhibit reduced cAMP inhibition due to steric clashes with the receptor’s binding pocket .
  • SAR Insights : Modifications to the cyclohexane-1,3-dione moiety (e.g., replacing methyl with bulkier groups) diminish activity, underscoring the importance of the dimethyl configuration .

Biological Activity

9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound characterized by a complex structure that includes a fused triazole and quinazoline ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

The compound features a 4-chlorophenyl group and dimethyl substituents that contribute to its unique chemical reactivity. It can be synthesized through various methodologies, including the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone .

Biological Activity Overview

Research indicates that 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibits significant biological activities. The following sections detail its pharmacological properties and mechanisms of action.

Anticancer Activity

Several studies have shown that derivatives of quinazoline compounds exhibit anticancer properties. For instance:

  • Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines. The IC50 values for these compounds varied significantly depending on the specific derivative tested .
CompoundCell LineIC50 (μM)
9-(4-chlorophenyl)-2,6-dimethyl...MCF-771.8 ± 1.05
Other derivativesMCF-714.5 - 17.8

These results indicate that some derivatives may be more effective than standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

Compounds in the triazoloquinazoline class have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth and exhibit antifungal activity .

The mechanism of action for 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves interaction with specific biological targets:

  • Enzyme Inhibition : Some studies indicate that quinazoline derivatives can act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

Case Studies

A notable case study involved the evaluation of various substituted quinazolines for their anticancer activity:

  • Study Findings : A series of quinazoline derivatives were screened for cytotoxicity against several cancer cell lines. Compounds with the 4-chlorophenyl substituent showed promising results in inhibiting tumor growth .

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